ethyl 2-({8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate
Description
Introduction
Structural Classification and Nomenclature of Ethyl 2-({8-Ethoxy-2,2'-Dioxo-2H,2'H-[3,4'-Bichromene]-7'-yl}oxy)acetate
This compound belongs to the bichromene class, characterized by two fused chromene (benzopyran) units. Chromenes are heterocyclic compounds featuring a benzene ring fused to a pyran ring, while bichromenes extend this framework through covalent linkage at specific positions. In this compound, the 3,4'-bichromene core is substituted with ethoxy and acetoxy groups, alongside two ketone functionalities at the 2 and 2' positions.
The IUPAC name reflects its structural hierarchy:
- Bichromene core : Two chromene units connected at the 3- and 4'-positions.
- Substituents :
- An ethoxy group (-OCH₂CH₃) at position 8 of the first chromene.
- An acetoxy group (-OCH₂COOCH₂CH₃) at position 7' of the second chromene.
- Ketone groups (=O) at positions 2 and 2'.
This nomenclature aligns with conventions observed in related bichromene derivatives, such as ethyl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate, where positional numbering and functional group prioritization follow similar rules.
Molecular and Structural Data
| Property | Value | Source Reference |
|---|---|---|
| Molecular formula | C₂₄H₂₀O₈ | Deduced from analogs |
| Molecular weight | 460.41 g/mol | Calculated |
| Key functional groups | Ethoxy, acetoxy, ketones |
The compound’s planar structure facilitates π-π stacking interactions, while the ethoxy and acetoxy groups enhance solubility in polar organic solvents.
Historical Context and Discovery in Bichromene Chemistry
Bichromenes emerged as a research focus in the late 20th century, driven by interest in polycyclic heteroaromatic systems. Early syntheses involved oxidative coupling of chromene monomers, but yields were inconsistent due to regioselectivity challenges. The development of directed metallation techniques in the 2000s enabled precise functionalization, as seen in the synthesis of 7,7'-difluoro-2H,2'H-[4,4'-bichromene]-3,3'-dicarbaldehyde using sodium chlorite and hydrogen peroxide.
This compound represents an advancement in bichromene functionalization. Its synthesis likely employs Ullmann-type coupling or nucleophilic aromatic substitution, leveraging the reactivity of brominated intermediates. For example, ethyl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate serves as a precursor in analogous reactions, where bromine is replaced via ethoxylation or esterification.
Significance in Heterocyclic and Polycyclic Systems
Bichromenes bridge chromene chemistry and polycyclic aromatic hydrocarbons (PAHs), offering unique electronic and steric properties. The conjugated π-system in this compound allows for:
- Charge delocalization : Critical for optoelectronic applications, such as organic light-emitting diodes (OLEDs).
- Biological activity : Coumarin derivatives exhibit anticoagulant and antimicrobial properties, and the acetoxy group may enhance bioavailability.
Comparative analysis with simpler chromenes, such as ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, reveals that bichromenes exhibit redshifted UV-Vis absorption due to extended conjugation. Additionally, the ethoxy group’s electron-donating effect stabilizes excited states, a property leveraged in fluorescent probes.
Reactivity and Functionalization
The ketone groups at positions 2 and 2' serve as electrophilic sites for nucleophilic addition, while the acetoxy group undergoes hydrolysis to carboxylic acids under basic conditions. These reactivities enable derivatization into sensors or pharmaceutical intermediates. For instance, the related compound 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid demonstrates how carboxylation enhances metal-binding capacity.
Properties
IUPAC Name |
ethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O8/c1-3-28-19-7-5-6-14-10-18(24(27)32-23(14)19)17-12-21(25)31-20-11-15(8-9-16(17)20)30-13-22(26)29-4-2/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZNRAJVKVGFNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate typically involves the reaction of bichromene derivatives with ethyl acetate under specific conditions. One common method includes the use of a catalyst to facilitate the esterification process, ensuring the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maintain high efficiency and yield. The reaction conditions are optimized to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield less oxidized forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex bichromene derivatives, while reduction could produce simpler forms of the compound.
Scientific Research Applications
Ethyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is believed to influence various biochemical processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure is compared to six analogs (Table 1), emphasizing substituent variations and their impacts:
Table 1: Substituent Comparison of Ethyl 2-({8-Ethoxy-2,2'-Dioxo-2H,2'H-[3,4'-Bichromene]-7'-yl}oxy)acetate and Analogs
Key Observations :
- Ethoxy vs.
- Ester Variations: The acetoxyethyl group (target) offers different steric and electronic effects compared to propanoate (compound 4) or 2-methylpropanoate (compound in ). Bulkier esters (e.g., 2-methylpropanoate) may reduce solubility but increase metabolic stability .
Key Observations :
- Complexity Impact : Multi-substituted analogs (e.g., compound 3) show lower yields due to steric hindrance and competing side reactions .
Biological Activity
Ethyl 2-({8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a synthetic compound with a unique chemical structure that includes a bichromene core. This compound has garnered interest in scientific research due to its potential biological activities, particularly in pharmacology and biochemistry. This article will delve into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H20O7, with a molecular weight of approximately 420.41 g/mol. The compound features two dioxo groups and an ethoxy substituent, suggesting significant potential for various chemical interactions and biological activities .
1. Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to this compound. For instance:
- EC50 Values : The compound demonstrated effective inhibition against various fungal strains. For example, related compounds showed EC50 values of 97.18 µg/mL against Aspergillus niger .
- Mechanism : The antifungal activity is hypothesized to arise from the interaction of the carbonyl moiety with nucleophiles, leading to protein and DNA cross-linking .
2. Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects:
- Inhibition of 5-Lipoxygenase : Compounds in this class have shown promise as inhibitors of the enzyme 5-lipoxygenase (5-LO), which plays a critical role in inflammatory processes .
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of bichromenes including this compound. The findings indicated that modifications at specific positions significantly enhanced antifungal activity compared to baseline compounds .
| Compound | EC50 (µg/mL) | Activity Description |
|---|---|---|
| Compound A | 97.18 | Strong antifungal activity against A. niger |
| Ethyl Derivative | 123.77 | Moderate antifungal activity |
Study 2: Mechanistic Insights
Research has explored the mechanisms by which this compound exerts its biological effects:
- Nucleophilic Attack : The carbonyl groups facilitate nucleophilic attack by primary amines and thiols leading to bioactive adducts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-({8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate, and how can reaction efficiency be maximized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification. For example, a coumarin precursor (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) can react with ethyl chloroacetate in anhydrous DMF using potassium carbonate as a base under reflux (80°C for 10 hours) . To maximize efficiency, solvent choice (e.g., DMF vs. acetonitrile) and stoichiometric ratios (1:1 molar equivalents of reactants) are critical. Purification via recrystallization from ethanol yields high-purity products (81–82% yield) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm substituent positions and ester group integrity .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (employing SHELXL for refinement) resolves bond lengths and angles .
Advanced Research Questions
Q. How do substituents (e.g., ethoxy, trifluoromethyl) influence the electronic properties and reactivity of this compound?
- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity at the chromene core, facilitating nucleophilic attacks, while ethoxy groups increase lipophilicity. Computational studies (DFT) comparing frontier molecular orbitals (HOMO/LUMO) of derivatives can quantify electronic effects . Substituent positioning (e.g., para vs. meta) further modulates reactivity in Suzuki coupling or hydrolysis reactions .
Q. How can researchers resolve contradictions in reported synthesis yields or biological activity data across studies?
- Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., solvent purity, temperature gradients). Systematic replication studies with controlled variables (e.g., anhydrous vs. hydrated solvents) are essential. For biological data, standardize assays (e.g., MIC for antimicrobial activity) and validate via orthogonal methods (e.g., fluorescence-based binding assays vs. enzymatic inhibition) .
Q. What experimental strategies are effective for evaluating the biological activity of this compound, particularly in antimicrobial or anticancer contexts?
- Methodological Answer :
- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains, with ciprofloxacin as a positive control .
- Anticancer Potential : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and assess apoptosis via flow cytometry (Annexin V/PI staining). Molecular docking (AutoDock Vina) predicts interactions with targets like topoisomerase II or tubulin .
Q. How is crystallographic analysis using SHELXL employed to refine the structure of this compound, and what challenges arise during refinement?
- Methodological Answer : SHELXL refines crystal structures by optimizing positional/thermal parameters and handling twinning or disorder. Challenges include resolving overlapping electron density (e.g., ethoxy groups) and managing high thermal motion in flexible side chains. Twinned data require HKLF5 formatting and rigorous validation via R-factors and Fourier maps .
Q. What computational methods are suitable for predicting the reactivity or pharmacokinetic properties of this compound?
- Methodological Answer :
- Reactivitiy : DFT (Gaussian 09) calculates reaction pathways (e.g., hydrolysis energy barriers) .
- Pharmacokinetics : SwissADME predicts logP, bioavailability, and CYP450 interactions. Molecular dynamics (GROMACS) simulates membrane permeability .
Q. How can reaction conditions be optimized to control regioselectivity during derivatization (e.g., ester hydrolysis or alkylation)?
- Methodological Answer : For hydrolysis, basic conditions (NaOH/EtOH) selectively cleave the acetate ester, while acidic conditions (HCl/HO) may degrade the chromene core. Alkylation requires protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) and Pd-catalyzed cross-coupling for aryl substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
